molecular formula C22H21ClN4O3 B10997361 N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10997361
M. Wt: 424.9 g/mol
InChI Key: HVXRAEJKMLFZLR-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30)

InChI Key

HVXRAEJKMLFZLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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